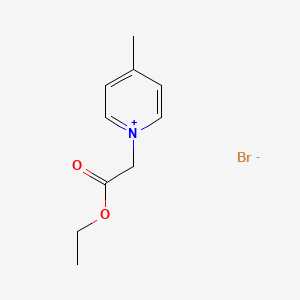
1,1'-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a chemical compound known for its unique structure and properties It consists of a hexane backbone with two imidazolium groups attached via carbonyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1,6-dibromohexane with 3-methylimidazole under specific conditions. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium groups can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the imidazolium groups.
Complexation: The imidazolium groups can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as sodium azide, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield azide derivatives, while oxidation reactions can produce imidazolium oxides.
科学的研究の応用
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme catalysis.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including ionic liquids and polymers.
作用機序
The mechanism of action of 1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its interaction with molecular targets through its imidazolium groups. These groups can form hydrogen bonds, coordinate with metal ions, and participate in electrostatic interactions. The pathways involved in its action depend on the specific application, such as catalysis or antimicrobial activity .
類似化合物との比較
Similar Compounds
1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): This compound has a similar imidazolium structure but with a methane backbone instead of a hexane backbone.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound features a hexane backbone with pyrrole groups instead of imidazolium groups.
Uniqueness
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is unique due to its specific combination of a hexane backbone and imidazolium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
63044-27-9 |
|---|---|
分子式 |
C14H24Cl2N4O2 |
分子量 |
351.3 g/mol |
IUPAC名 |
1,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexane-1,6-dione;dichloride |
InChI |
InChI=1S/C14H22N4O2.2ClH/c1-15-7-9-17(11-15)13(19)5-3-4-6-14(20)18-10-8-16(2)12-18;;/h7-10H,3-6,11-12H2,1-2H3;2*1H |
InChIキー |
AGLVGIYEGSFSAS-UHFFFAOYSA-N |
正規SMILES |
CN1C[NH+](C=C1)C(=O)CCCCC(=O)[NH+]2CN(C=C2)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
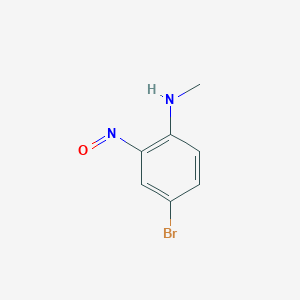
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

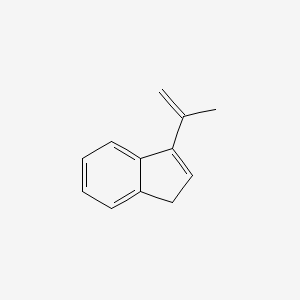
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
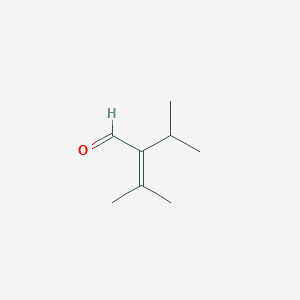
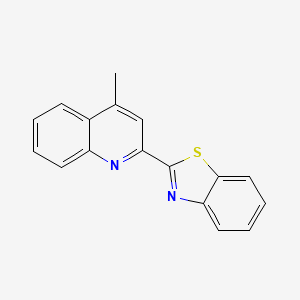
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)


![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
